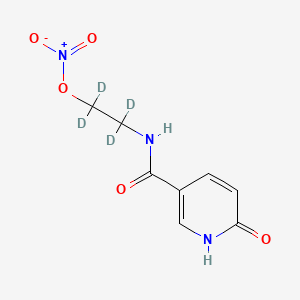

6-Hydroxy Nicorandil-d4

Descripción

Fundamental Principles and Utility of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. metsol.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.commusechem.com This substitution creates a molecule that is chemically identical to the original but has a slightly greater mass. metsol.com This mass difference, detectable by mass spectrometry, allows researchers to trace the labeled molecule's journey through complex biological systems. metsol.comnih.gov

The primary utility of stable isotope labeling, particularly with deuterium, lies in its application to Absorption, Distribution, Metabolism, and Excretion (ADME) studies. musechem.comchemicalsknowledgehub.com By introducing a deuterated drug, scientists can accurately track its metabolic fate, identify its metabolites, and quantify its presence in various biological fluids and tissues. nih.govresearchgate.net This is crucial for understanding a drug's pharmacokinetic profile. wikipedia.org

One of the most significant advantages of using deuterated compounds is the "kinetic isotope effect" (KIE). acs.orgassumption.edu The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to a longer drug half-life and improved pharmacokinetic properties. wikipedia.orgacs.orgnih.gov

Furthermore, deuterated compounds serve as ideal internal standards in quantitative bioanalysis. nih.gov Since they behave almost identically to their non-deuterated counterparts during sample preparation and analysis but can be distinguished by mass spectrometry, they help to correct for any variability in the analytical process, leading to more accurate and reliable data. nih.govresearchgate.net

Overview of Nicorandil (B1678753) and its Biologically Relevant Metabolites within Research Contexts

Nicorandil is a medication used for the prevention and treatment of angina pectoris. drugbank.com It possesses a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide (NO) donor. drugbank.comecrjournal.com This dual action leads to the relaxation of vascular smooth muscle, resulting in both arterial and venous vasodilation. drugbank.comecrjournal.com

Following administration, Nicorandil is well-absorbed and undergoes extensive metabolism, primarily in the liver. drugbank.comnih.gov The main metabolic pathway is denitration, which removes the nitrate (B79036) group. drugbank.comnih.govmedsafe.govt.nz This process leads to the formation of several metabolites. The major, pharmacologically inactive metabolite is N-(2-hydroxyethyl)-nicotinamide, also known as 6-Hydroxy Nicorandil. ecrjournal.commedicines.org.uk Other metabolites are formed through the subsequent metabolism of the nicotinamide (B372718) portion of the molecule and include nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid. drugbank.comecrjournal.comnih.govmedsafe.govt.nzmedicines.org.uk

The table below provides an overview of Nicorandil and its key metabolites.

| Compound Name | Role |

| Nicorandil | Parent Drug |

| 6-Hydroxy Nicorandil | Major Metabolite |

| Nicotinuric acid | Metabolite |

| Nicotinamide | Metabolite |

| N-methylnicotinamide | Metabolite |

| Nicotinic acid | Metabolite |

Rationale for Research Focus on 6-Hydroxy Nicorandil-d4 as a Specialized Research Tool

The focus on this compound as a specialized research tool stems from its critical role as an internal standard in pharmacokinetic and metabolic studies of Nicorandil. theclinivex.comclearsynth.com As the primary metabolite of Nicorandil, accurate quantification of 6-Hydroxy Nicorandil is essential for a complete understanding of the parent drug's metabolism and excretion. ecrjournal.commedicines.org.uk

The use of a deuterated analog like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). researchgate.net Here's why it is so valuable:

Co-elution and Identical Extraction Recovery: this compound has virtually identical physicochemical properties to the non-labeled 6-Hydroxy Nicorandil. This ensures that both compounds behave the same way during sample extraction, and they co-elute during chromatographic separation.

Mass Spectrometric Differentiation: Despite their similar behavior, the mass difference between the deuterated and non-deuterated forms allows for their distinct detection and quantification by the mass spectrometer.

Improved Accuracy and Precision: By adding a known amount of this compound to a biological sample, it serves as an internal standard. Any loss of the analyte (6-Hydroxy Nicorandil) during sample processing will be mirrored by a proportional loss of the internal standard. This allows for accurate correction of the final measured concentration, leading to highly reliable and reproducible results. nih.gov

In essence, this compound is not intended for therapeutic use itself but is a vital analytical tool that enables researchers to conduct precise and dependable pharmacokinetic studies of Nicorandil. theclinivex.comclearsynth.com This, in turn, facilitates a deeper understanding of the drug's behavior in the body, which is fundamental to both preclinical and clinical research.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H9N3O5 |

|---|---|

Peso molecular |

231.20 g/mol |

Nombre IUPAC |

[1,1,2,2-tetradeuterio-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl] nitrate |

InChI |

InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)/i3D2,4D2 |

Clave InChI |

KPGQDUMCVZGWBO-KHORGVISSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])O[N+](=O)[O-])NC(=O)C1=CNC(=O)C=C1 |

SMILES canónico |

C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] |

Origen del producto |

United States |

Advanced Analytical Methodologies Employing 6 Hydroxy Nicorandil D4 As a Reference Standard

Development and Validation of Quantitative Bioanalytical Assays

Quantitative bioanalysis involves the measurement of drugs and their metabolites in biological matrices such as plasma, serum, or urine. researchgate.net The development of sensitive and selective assays is crucial for pharmacokinetic and toxicokinetic studies. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological fluids. researchgate.netmdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. semanticscholar.orgresearchgate.net For Nicorandil (B1678753) and its metabolites, LC-MS/MS methods offer significant advantages over other analytical techniques like HPLC with UV detection, providing lower limits of quantification necessary for detailed pharmacokinetic profiling. researchgate.net The method's specificity allows for the precise measurement of the parent drug and its metabolites, even in the presence of endogenous matrix components. japsonline.com

The accuracy of LC-MS/MS quantification relies heavily on the use of an appropriate internal standard (IS). biopharmaservices.com An ideal IS is a compound that behaves chemically and physically like the analyte but is distinguishable by the mass spectrometer. Stable isotope-labeled analogs, such as 6-Hydroxy Nicorandil-d4, are considered the "gold standard" for internal standards in LC-MS/MS bioanalysis. researchgate.netresearchgate.net

When added to a biological sample at a known concentration early in the workflow, this compound co-elutes with the unlabeled (endogenous) 6-Hydroxy Nicorandil. isolife.nl It experiences the same variations during sample preparation (e.g., extraction, evaporation) and the same matrix effects (ion suppression or enhancement) during mass spectrometric analysis. biopharmaservices.comthermofisher.com Because the instrument measures the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to highly accurate and precise quantification. nih.gov This normalization is critical for compensating for inevitable sample-to-sample variability and ensuring the reliability of the bioanalytical data. biopharmaservices.com

Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo rigorous validation to demonstrate its reliability and performance. researchgate.netfda.gov This validation process assesses several key parameters, as outlined by regulatory bodies such as the FDA. The use of this compound as an internal standard is integral to successfully meeting the stringent acceptance criteria for these parameters.

Below is an interactive table detailing the essential validation parameters for an LC-MS/MS bioanalytical method.

| Parameter | Description | Common Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The relationship between the concentration of the analyte and the instrumental response. A calibration curve is generated to demonstrate this relationship. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at both intra-day and inter-day levels. | Coefficient of Variation (%CV) should not exceed 15% for QC samples (20% at the LLOQ). |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | The mean value should be within ±15% of the nominal concentration for QC samples (±20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Precision (%CV) ≤ 20% and Accuracy within ±20%. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. | The %CV of the IS-normalized matrix factor should be ≤ 15% across different lots of the biological matrix. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

Utilization in Metabolic Profiling and Metabolite Identification Strategies

Metabolic profiling is a critical component of drug development, providing insights into the absorption, distribution, metabolism, and excretion (ADME) pathways of a new chemical entity. nih.gov Identifying the biotransformation products of a drug is essential for understanding its efficacy and potential toxicity.

The use of stable isotope-labeled compounds like this compound is highly advantageous in these studies. When a deuterated parent drug is administered, its metabolites will retain the isotopic label. In LC-MS analysis, these labeled metabolites exhibit a characteristic mass shift and form unique isotopic doublets with their unlabeled counterparts (if the unlabeled drug is co-administered or present). thermofisher.com This "isotope pattern filtering" allows researchers to easily distinguish drug-related metabolites from the vast number of endogenous compounds present in a biological sample. This strategy simplifies the complex chromatograms generated from biological matrices, enabling the confident identification of both expected and novel metabolites and facilitating a more comprehensive understanding of the drug's metabolic fate. ethernet.edu.et

Application in Impurity Profiling and Related Substance Determination in Research Batches

Ensuring the purity of an active pharmaceutical ingredient (API) is a fundamental requirement for drug safety and quality. Impurity profiling involves the identification and quantification of all potential impurities and degradation products within a drug substance. sphinxsai.comresearchgate.net 6-Hydroxy Nicorandil is a known impurity and related substance of Nicorandil. core.ac.uk

In this context, this compound serves as a certified reference standard for the accurate quantification of its non-labeled counterpart in Nicorandil research and production batches. axios-research.com By using isotope dilution mass spectrometry (IDMS), a known amount of this compound is spiked into a solution of the Nicorandil API. The ratio of the mass spectrometric response of the native impurity to the deuterated standard allows for precise quantification, overcoming matrix effects from the API itself or formulation excipients. nifdc.org.cnpatsnap.com This approach provides a highly accurate method for ensuring that the levels of this specific impurity remain below the qualification thresholds set by regulatory agencies like the ICH.

The table below illustrates a conceptual example of how this compound would be used in the quality control analysis of a research batch of Nicorandil.

| Analysis Step | Procedure | Purpose |

| 1. Sample Preparation | A precise amount of the Nicorandil research batch is dissolved. A known quantity of this compound standard solution is added. | To create a sample where the ratio of the impurity to the internal standard can be accurately measured. |

| 2. LC-MS/MS Analysis | The prepared sample is injected into the LC-MS/MS system. The instrument is set to monitor specific mass transitions for both native 6-Hydroxy Nicorandil and this compound. | To separate the compounds and selectively measure their respective signals. |

| 3. Quantification | The peak area ratio of 6-Hydroxy Nicorandil to this compound is calculated. This ratio is compared to a calibration curve to determine the exact concentration of the impurity. | To accurately quantify the amount of the 6-Hydroxy Nicorandil impurity in the Nicorandil batch, correcting for any analytical variability. |

| 4. Specification Check | The quantified impurity level is compared against the pre-defined specification limit for the Nicorandil drug substance. | To ensure the batch meets the required purity standards for release. |

Investigation of Nicorandil S Metabolic Pathways Aided by 6 Hydroxy Nicorandil D4

Elucidation of Nicorandil's Biotransformation Routes and Enzymatic Mechanisms

Nicorandil (B1678753) undergoes extensive metabolism, primarily in the liver. nih.goveuropa.eu The main biotransformation pathway is denitration, which leads to the formation of a pharmacologically inactive metabolite, 2-nicotinamidoethanol. nih.govdrugbank.com This denitrated product then enters the nicotinamide (B372718) metabolic pathway, giving rise to several other derivatives, including nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid. nih.govdrugbank.commedsafe.govt.nz These metabolites are principally eliminated through the kidneys. drugbank.commedsafe.govt.nz

While the primary route of metabolism is denitration, the precise enzymatic mechanisms have been a subject of investigation. Studies have suggested the involvement of mitochondrial enzymes. nih.govpnas.org For instance, research on the bioactivation of nitroglycerin, a compound with a nitrate (B79036) moiety similar to nicorandil, has pointed to the role of mitochondrial aldehyde dehydrogenase (mtALDH). pnas.org In vitro experiments with nicorandil have shown that its metabolism to the denitrated compound, SG-86, occurs in the mitochondrial fraction of heart tissue homogenates, and this activity is enhanced in the presence of an NADPH-generating system. nih.gov This suggests that NADPH-dependent enzymes within the mitochondria could be key players in nicorandil's biotransformation. plos.org

The use of isotopically labeled compounds is crucial for definitively identifying and quantifying these metabolic pathways. The stability of the deuterium (B1214612) label in 6-Hydroxy Nicorandil-d4 under metabolic conditions allows for precise tracking of the molecule's fate.

Role of this compound in Tracing and Quantifying Metabolic Transformations

Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic and drug metabolism research. clearsynth.com The presence of deuterium atoms provides a distinct mass signature that allows for the differentiation of the labeled compound and its metabolites from their endogenous, unlabeled counterparts. This is particularly useful in quantifying the extent of metabolic conversion and identifying novel metabolites.

In Vitro Studies of Nicorandil Metabolism (e.g., Liver Microsomes, Recombinant Enzymes, Hepatocytes)

Liver Microsomes: Human liver microsomes are a standard in vitro model for studying Phase I drug metabolism. Incubating this compound with human liver microsomes allows researchers to identify the primary oxidative metabolites formed. nih.govsemanticscholar.org By analyzing the reaction products using techniques like liquid chromatography-mass spectrometry (LC-MS), the formation of deuterated hydroxy metabolites can be quantified, confirming the specific sites of oxidation on the nicorandil molecule. Studies with unlabeled nicorandil have already established that it is metabolized in liver microsomes. semanticscholar.org The use of a deuterated analog would provide more precise data on the kinetics of these reactions.

Recombinant Enzymes: To pinpoint the specific enzymes responsible for nicorandil's metabolism, recombinant human cytochrome P450 (CYP) enzymes can be utilized. semanticscholar.org By incubating this compound with a panel of individual CYP isoforms, it is possible to determine which enzymes are capable of metabolizing the drug. For example, if CYP3A4 is hypothesized to be involved, incubating it with this compound and observing the formation of the corresponding deuterated metabolite would provide direct evidence of its catalytic activity. This approach has been successfully used to identify the enzymatic pathways for other drugs. nih.gov

Hepatocytes: Cryopreserved human hepatocytes offer a more complete in vitro system as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. nih.gov Studies using hepatocytes can provide a more comprehensive picture of nicorandil's metabolic fate, including both oxidation and conjugation reactions. Incubating hepatocytes with this compound would enable the tracking of the labeled molecule through various metabolic pathways, leading to the identification and quantification of a wider range of deuterated metabolites. semanticscholar.orgnih.gov

Table 1: Illustrative Data from In Vitro Metabolism Studies of Nicorandil

| In Vitro System | Key Finding | Implication for Nicorandil Metabolism |

| Human Liver Microsomes | Metabolism to oxidative products. nih.gov | Indicates the involvement of cytochrome P450 enzymes in the initial biotransformation steps. |

| Recombinant CYP Enzymes | Identification of specific CYP isoforms responsible for metabolism. semanticscholar.org | Allows for the prediction of potential drug-drug interactions. |

| Human Hepatocytes | Formation of both Phase I and Phase II metabolites. nih.gov | Provides a comprehensive profile of the drug's metabolic pathway. |

Ex Vivo Perfusion Models for Metabolic Fate Assessment

Ex vivo organ perfusion models, particularly of the liver, serve as an intermediate between in vitro and in vivo studies. nih.govfrontiersin.org In such a system, an isolated liver is maintained in a viable state and perfused with a solution containing the drug of interest. Using this compound in an ex vivo rat liver perfusion model would allow for the detailed analysis of its metabolic fate in a more physiologically relevant environment than cell cultures. nih.gov Samples of the perfusate and bile can be collected over time to track the appearance of the parent drug and its deuterated metabolites, providing insights into the kinetics of hepatic uptake, metabolism, and excretion. physiology.org This technique has been used to study the metabolism of other compounds and to assess the impact of drugs on organ function. nih.govphysiology.org

Isotopic Tracing Techniques for Flux Analysis in Metabolic Research

Isotopic tracing is a powerful technique used to measure the rate, or flux, of molecules through metabolic pathways. creative-proteomics.comnih.gov By introducing a stable isotope-labeled substrate, such as this compound, into a biological system, researchers can follow the path of the isotope as it is incorporated into various downstream metabolites. creative-proteomics.com This provides a dynamic view of metabolic activity that is not achievable with simple concentration measurements. nih.gov

Metabolic flux analysis (MFA) combines isotopic tracing data with a computational model of the metabolic network to quantify intracellular fluxes. nih.govmdpi.com The choice of the isotopic tracer is critical for the precision of the flux estimates. nih.gov For instance, in studies of central carbon metabolism, specifically labeled glucose and glutamine tracers are used to probe different parts of the network. nih.gov Similarly, the specific deuterium labeling pattern in this compound is designed to provide maximal information about the fluxes through its specific biotransformation pathways.

The analytical techniques central to these studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between molecules with different isotopic compositions. nih.gov By analyzing the mass isotopomer distribution of metabolites, researchers can deduce the relative contributions of different pathways to their production. mdpi.com This approach provides a quantitative understanding of how cells or organisms process a particular compound, revealing the intricate details of its metabolic journey.

Mechanistic Insights from Research Using Nicorandil Metabolites and Deuterated Analogs

Characterization of Potential Molecular Targets and Cellular Interactions of 6-Hydroxy Nicorandil (B1678753) in Research Models

While research has extensively focused on the parent compound, nicorandil, investigations into its metabolites, including 6-Hydroxy Nicorandil, are crucial for a complete understanding of its pharmacological profile. 6-Hydroxy Nicorandil is recognized as a metabolite of the antianginal drug nicorandil. theclinivex.com

In research models, the primary molecular target of nicorandil is the ATP-sensitive potassium (KATP) channel. drugbank.com Nicorandil acts as a potassium channel opener, which leads to hyperpolarization of smooth muscle cells and subsequent vasodilation. drugbank.cominnovareacademics.in This action is responsible for its therapeutic effects in angina. Nicorandil exhibits a dual mechanism, also acting as a nitric oxide (NO) donor, contributing to venous vasodilation. drugbank.cominnovareacademics.in

Studies using various cell types have demonstrated that nicorandil's activation of KATP channels, particularly the mitochondrial KATP (mitoKATP) channels, is central to its cellular effects. spandidos-publications.comjacc.org For instance, in human pulmonary arterial endothelial cells (HPAECs), nicorandil was found to protect against hypoxia-induced apoptosis by activating mitoKATP channels. spandidos-publications.com This protective effect involves the inhibition of the p38 MAPK signaling pathway. spandidos-publications.com Similarly, in cardiomyocytes, nicorandil's activation of mitoKATP channels has been shown to be cardioprotective. jacc.orgplos.org

| Cell Line | Experimental Model | Key Findings | Reference |

| Human Pulmonary Arterial Endothelial Cells (HPAEC) | Hypoxia-induced apoptosis | Nicorandil protects against apoptosis by activating mitoKATP channels and inhibiting p38 MAPK phosphorylation. | spandidos-publications.com |

| Rabbit Ventricular Myocytes | Simulated ischemia | Nicorandil's cardioprotective effect is mediated by the selective activation of mitoKATP channels. | jacc.org |

| HL-1 Cardiomyocytes | Doxorubicin-induced oxidative stress | Nicorandil decreases ROS production through the activation of mitoKATP channels, leading to mitochondrial depolarization. | plos.org |

| SH-SY5Y Cells | 6-OHDA induced model of Parkinson's disease | Nicorandil attenuated the toxic effects of 6-OHDA by suppressing oxidative stress and apoptosis. | researchgate.net |

| Human Embryonic Kidney (HEK-293) Cells | In vitro cell viability study | Nicorandil-supplemented organ preservation fluid increased intracellular ATP levels. | ectrx.org |

| Human Renal Carcinoma (786-O) Cells | Cytotoxicity and proliferation assays | Nicorandil showed cytotoxicity at very high concentrations, and was more cytotoxic than its precursor lacking the NO radical. | researchgate.net |

Comparative Biological Activity Assessment of Nicorandil and its Metabolites in In Vitro Systems

The primary biotransformation pathway of nicorandil involves denitration, leading to the formation of metabolites that then enter the nicotinamide (B372718) pathway. drugbank.commedsafe.govt.nz The main denitrated metabolite is N-(2-hydroxyethyl)nicotinamide. medsafe.govt.nz In vitro studies using tissue homogenates from the liver, kidney, heart, and small intestine have shown that nicorandil is metabolized to this denitrated compound, referred to as SG-86 in one study. nih.gov

A key aspect of research is to compare the biological activity of these metabolites to that of the parent drug, nicorandil. For example, studies have investigated the vasodilatory and cardioprotective effects. Nicorandil's ability to open KATP channels is a critical component of its activity. It has been shown to preferentially activate KATP channels with SUR2B subunits, which are more prevalent in smooth muscle cells, over those with SUR2A subunits found in cardiac myocytes.

In a study on rabbit ventricular myocytes, nicorandil at a concentration of 100 μmol/liter was found to increase flavoprotein oxidation, an indicator of mitoKATP channel activity, without affecting the membrane current associated with surface KATP channels. jacc.org This suggests a selective action on mitochondrial channels at this concentration. jacc.org The cardioprotective effect of nicorandil in a cell-pelleting model of ischemia was blocked by a mitoKATP channel blocker but not by a surface KATP channel blocker, further supporting the primary role of mitoKATP channels in its protective mechanism. jacc.org

Another study using human renal carcinoma cells compared the effects of nicorandil with its molecular precursor that lacks the NO radical. researchgate.net At very high concentrations, nicorandil was found to be more cytotoxic than its precursor, suggesting that the NO radical contributes to this effect. researchgate.net However, at non-cytotoxic concentrations, neither nicorandil nor its precursor showed significant effects on cell proliferation or apoptosis in this specific cell line. researchgate.net

The following table summarizes findings from comparative in vitro studies:

| Compound | In Vitro System | Measured Effect | Key Finding | Reference |

| Nicorandil | Rabbit Ventricular Myocytes | Flavoprotein oxidation and membrane current | Selectively activates mitoKATP channels at 100 μmol/liter. | jacc.org |

| Nicorandil | Cell-pelleting model of ischemia | Cell death | Cardioprotective effect is prevented by a mitoKATP channel blocker. | jacc.org |

| Nicorandil vs. Precursor (without NO radical) | Human Renal Carcinoma (786-O) Cells | Cytotoxicity | Nicorandil is more cytotoxic at very high concentrations. | researchgate.net |

| Nicorandil | HEK293T cells | KATP channel activation | Preferentially activates KATP channels with SUR2B subunits. |

Exploration of Deuterium (B1214612) Isotope Effects in Biotransformation and Mechanistic Studies

The use of deuterated analogs, such as 6-Hydroxy Nicorandil-d4, is a valuable tool in pharmaceutical research. theclinivex.commedchemexpress.com Deuterium is a stable, non-radioactive isotope of hydrogen. wikipedia.org Due to its greater mass, the substitution of hydrogen with deuterium can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. wikipedia.org This can have a significant impact on a drug's pharmacokinetics and metabolism. wikipedia.orgmedchemexpress.com

In the context of nicorandil, deuteration can be used to investigate its metabolic pathways. The major route of nicorandil metabolism is denitration. medsafe.govt.nz By selectively replacing hydrogen atoms with deuterium at specific positions in the molecule, researchers can probe the mechanisms of these metabolic reactions. If the breaking of a carbon-hydrogen bond is the rate-limiting step in a metabolic transformation, replacing that hydrogen with deuterium will slow down the reaction.

The synthesis of this compound involves the precise placement of deuterium atoms. smolecule.com This deuterated version serves as an internal standard for analytical studies and can also be used to explore the effects of isotope substitution on the drug's activity and metabolism. medkoo.com

While specific studies detailing the deuterium isotope effects on the biotransformation of 6-Hydroxy Nicorandil are not widely available in the provided search results, the general principles of how deuteration can alter drug metabolism are well-established. For drugs cleared by cytochrome P450 (CYP) enzymes, deuteration can sometimes lead to enhanced pharmacokinetic properties or reduced toxicity by altering metabolic pathways. nih.gov However, the complexity of CYP enzyme reaction mechanisms means that a deuteration strategy does not always result in a significant pharmacokinetic advantage. nih.gov

The use of deuterated compounds like this compound is primarily for research purposes, including as tracers for quantification in drug development and to understand metabolic profiles. medchemexpress.commedchemexpress.com

Future Perspectives and Emerging Research Avenues for 6 Hydroxy Nicorandil D4

Advancements in Analytical Technologies for Isotope-Labeled Compounds

The precise analysis of isotope-labeled compounds is fundamental to their use in research. Continuous innovation in analytical instrumentation is paving the way for more sensitive and detailed studies.

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for analyzing deuterated compounds. wikipedia.org It allows for the accurate determination of the mass-to-charge ratio of ionized molecules, making it possible to distinguish between a compound and its deuterated analog. wikipedia.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for separating complex mixtures and identifying specific metabolites. researchgate.net Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) is another advanced application that provides insights into protein structure, dynamics, and interactions by monitoring the exchange of hydrogen atoms with deuterium in the solvent. nih.govnih.govacs.orgchromatographyonline.com This can be crucial for understanding how a drug metabolite like 6-Hydroxy Nicorandil-d4 might interact with biological targets.

Recent developments in high-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-IRMS+HRMS) offer enhanced capabilities for analyzing transformation processes of compounds. wiley.com For complex biological samples, chemical isotope labeling (CIL) combined with mass spectrometry improves sensitivity, selectivity, and accuracy. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable tool for the structural elucidation of isotope-labeled compounds. symeres.com While mass spectrometry provides information on molecular weight and isotopic composition, NMR gives detailed insights into the specific location of the deuterium atoms within the molecule. thalesnano.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for analyzing the complex spectra of isotopically labeled molecules and determining the J-coupling networks, which helps in precise structural analysis. acs.orgrsc.org Methyl-specific isotope labeling has revolutionized the study of large proteins and their complexes using NMR. nmr-bio.com For solid-state NMR, isotopic labeling is an essential tool for structural biology research on insoluble macromolecules. sigmaaldrich.com

The following table summarizes key analytical techniques and their applications for isotope-labeled compounds:

Table 1: Analytical Technologies for Isotope-Labeled Compounds

| Analytical Technique | Application in Isotope-Labeled Compound Research | Key Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Determining molecular weight and isotopic composition, quantifying compounds in a sample, and studying fragmentation patterns. wikipedia.org | High sensitivity, excellent specificity, provides information on molecular weight and isotopic abundance. wikipedia.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separating complex mixtures and identifying specific metabolites in biological samples. researchgate.net | Combines the separation power of LC with the detection capabilities of MS. |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Studying protein conformation, dynamics, and interactions. nih.govacs.orgchromatographyonline.com | Provides information on higher-order protein structure in solution. chromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the precise location of isotopic labels within a molecule and elucidating 3D structure. thalesnano.com | Provides detailed structural information at the atomic level. acs.orgnmr-bio.com |

| Two-Dimensional (2D) NMR | Resolving complex spectra and establishing connectivity between atoms in a molecule. acs.org | Allows for unambiguous assignment of signals and detailed structural analysis. acs.orgrsc.org |

Computational Modeling and Simulation for Predicting Metabolic Fates

Computational modeling has become an indispensable tool in modern drug discovery and development, offering a cost-effective and time-efficient way to predict the metabolic fate of drug candidates. researchgate.netnih.govmdpi.com These in silico methods can forecast various aspects of a drug's journey through the body, including its absorption, distribution, metabolism, and excretion (ADME).

For deuterated compounds like this compound, computational models can predict how the substitution of hydrogen with deuterium will affect its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic reactions at the site of deuteration. informaticsjournals.co.in Computational tools can help identify these "metabolic hot spots" and predict the likely metabolites that will be formed. nih.govmdpi.com

Several types of computational approaches are employed:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of a molecule with its biological activity or, in this case, its metabolic fate. nih.govnih.gov

Molecular Docking: This technique simulates the interaction between a drug molecule and a metabolic enzyme, helping to predict whether the drug will be a substrate for that enzyme. nih.gov

Machine Learning and Deep Learning Models: More recent approaches utilize machine learning and deep learning algorithms, trained on large datasets of known metabolic reactions, to predict the metabolites of new compounds with increasing accuracy. nih.govoup.com For instance, MetaPredictor is a deep language model that has shown promise in predicting drug metabolites. oup.com

The integration of experimental data with computational predictions is creating a more comprehensive understanding of drug metabolism, forming the basis of what is known as systems-ADME/Tox. nih.gov

Table 2: Computational Modeling Approaches for Predicting Metabolic Fate

| Modeling Approach | Description | Application for Deuterated Compounds |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with metabolic properties. nih.govnih.gov | Predicts how deuteration might alter metabolic stability based on structural changes. |

| Molecular Docking | Simulates the binding of a molecule to a metabolic enzyme. nih.gov | Assesses the potential for this compound to interact with specific metabolizing enzymes. |

| Machine Learning/Deep Learning | Uses algorithms trained on large datasets to predict metabolic outcomes. nih.govoup.com | Can predict the likely metabolites of this compound with high accuracy. |

Expansion of Research Applications for Deuterated Drug Metabolites in Systems Biology and Drug Discovery

The use of deuterated drug metabolites like this compound extends far beyond simple metabolic profiling. These compounds are becoming increasingly important in the broader contexts of systems biology and drug discovery.

Systems Biology: Systems biology aims to understand the complex interactions within biological systems. Deuterated metabolites can be used as tracers to map metabolic pathways and networks in detail. metsol.comsimsonpharma.com By following the path of this compound through various metabolic processes, researchers can gain insights into the interconnectedness of different pathways and how they are affected by disease or drug administration. This is particularly valuable in metabolomics, where stable isotope labeling can help in identifying disease biomarkers and understanding the metabolic basis of genetic disorders. moravek.com

Drug Discovery: In drug discovery, deuterated compounds serve multiple purposes. They are crucial for:

Investigating Pharmacokinetics: Deuterium-labeled molecules allow for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME). thalesnano.com

Improving Metabolic Stability: Strategically placing deuterium atoms at metabolically labile sites can slow down drug metabolism, potentially leading to improved pharmacokinetic profiles. informaticsjournals.co.inresearchgate.net

Use as Internal Standards: In analytical chemistry, deuterated compounds are often used as internal standards for mass spectrometry, which helps to improve the accuracy and reliability of measurements. thalesnano.com

The development of deuterated drugs is an active area of research, with the potential to enhance the therapeutic properties of existing medications. informaticsjournals.co.inresearchgate.net

Table 3: Applications of Deuterated Drug Metabolites

| Research Area | Specific Application of Deuterated Metabolites | Example with this compound |

|---|---|---|

| Systems Biology | Tracing metabolic pathways and networks. metsol.comsimsonpharma.com | Following the metabolic fate of this compound to understand its impact on cellular metabolism. |

| Metabolomics | Identifying disease biomarkers and studying metabolic disorders. moravek.com | Using this compound to probe changes in metabolic profiles associated with certain conditions. |

| Drug Discovery (Pharmacokinetics) | Accurately measuring the ADME properties of a drug. thalesnano.com | Quantifying the absorption, distribution, metabolism, and excretion of nicorandil (B1678753) using its deuterated metabolite. |

| Drug Discovery (Metabolic Stability) | Enhancing the metabolic stability of a drug candidate. informaticsjournals.co.inresearchgate.net | The deuteration in this compound could potentially slow its further metabolism compared to the non-deuterated form. |

| Analytical Chemistry | Serving as an internal standard for quantitative analysis. thalesnano.com | Using this compound as a standard to accurately measure the concentration of 6-Hydroxy Nicorandil in biological samples. |

Q & A

Basic Research Questions

Q. How is 6-Hydroxy Nicorandil-d4 synthesized, and what analytical methods confirm its structural integrity?

- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions of the parent compound (Nicorandil) via hydrogen-deuterium exchange or isotopic substitution during precursor synthesis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to verify deuterium incorporation) and high-resolution mass spectrometry (HRMS) to validate molecular mass and isotopic purity. LC-MS/MS with collision-induced dissociation (CID) can further confirm fragmentation patterns consistent with deuterated analogs .

Q. What protocols are recommended for using this compound as an internal standard in pharmacokinetic studies?

- Methodological Answer : Prepare a calibration curve using serial dilutions of unlabeled 6-Hydroxy Nicorandil spiked with a fixed concentration of 6-Hydroxy Nicorandil-d3. Use matrix-matched standards (e.g., plasma or tissue homogenates) to account for ion suppression/enhancement in LC-MS. Optimize chromatographic separation to resolve deuterated and non-deuterated forms, ensuring baseline resolution to avoid isotopic interference. Validate precision, accuracy, and recovery rates per FDA bioanalytical guidelines .

Q. How does deuterium labeling affect the physicochemical properties of this compound compared to its non-deuterated counterpart?

- Methodological Answer : Deuterium substitution minimally alters polarity but may slightly increase molecular weight, affecting retention times in reverse-phase chromatography. Use hydrophilic interaction liquid chromatography (HILIC) or adjust gradient elution to resolve isotopic pairs. Assess ionization efficiency differences in MS via comparative signal intensity studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct cross-species metabolic profiling using hepatocyte incubations (human/rodent) and compare with in vivo plasma/tissue samples. Employ - or -labeled tracers to distinguish primary metabolites from artifacts. Use stable isotope-resolved metabolomics (SIRM) to track deuterium retention in metabolites, identifying species-specific enzymatic activity (e.g., cytochrome P450 isoforms). Validate findings with CRISPR-edited cell lines lacking specific metabolic enzymes .

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from its oxidative derivatives in complex biological matrices?

- Methodological Answer : Use multiple reaction monitoring (MRM) with precursor-to-product ion transitions unique to the deuterated compound (e.g., m/z 320.1 → 245.1 for this compound vs. m/z 316.1 → 241.1 for non-deuterated). Apply differential mobility spectrometry (DMS) to separate isomers with identical MRM transitions. Perform post-column infusion of deuterated standards to identify matrix effects .

Q. What statistical approaches are recommended for analyzing discrepancies in tissue distribution data for this compound between microdialysis and whole-tissue homogenization methods?

- Methodological Answer : Apply Bayesian hierarchical modeling to account for methodological variability (e.g., recovery rates in microdialysis probes vs. extraction efficiency in homogenates). Use spatial metabolomics (MALDI imaging) to map localized distribution and validate against bulk measurements. Perform sensitivity analyses to quantify uncertainty sources, such as probe placement or tissue heterogeneity .

Q. How do researchers validate the specificity of this compound quantification in the presence of structurally similar endogenous metabolites?

- Methodological Answer : Perform blank matrix analysis to identify co-eluting endogenous compounds. Use high-resolution mass spectrometry (HRMS, e.g., Q-TOF) with mass accuracy <5 ppm to exclude isobaric interferences. Synthesize putative interfering metabolites (e.g., hydroxylated arachidonic acid derivatives) and test for cross-reactivity in spiked samples. Implement orthogonal validation via immunocapture or enzymatic digestion .

Methodological Notes

- Internal Standard Preparation : Ensure isotopic purity (>98% deuterium incorporation) via repeated crystallization or preparative LC .

- Data Contradiction Mitigation : Cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) and replicate studies across independent labs .

- Advanced Instrumentation : Consider hybrid ion mobility-MS systems for resolving complex isotopic clusters in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.